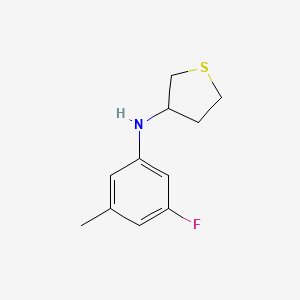

N-(3-fluoro-5-methylphenyl)thiolan-3-amine

Description

N-(3-fluoro-5-methylphenyl)thiolan-3-amine is a substituted thiolan-3-amine derivative featuring a fluorinated aromatic ring. The compound consists of a thiolane (tetrahydrothiophene) ring linked via an amine group to a 3-fluoro-5-methylphenyl substituent. This structure combines the electron-withdrawing effects of fluorine and the steric bulk of the methyl group, which may influence its physicochemical properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C11H14FNS |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-(3-fluoro-5-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H14FNS/c1-8-4-9(12)6-11(5-8)13-10-2-3-14-7-10/h4-6,10,13H,2-3,7H2,1H3 |

InChI Key |

MRHONNFWYCBCGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NC2CCSC2 |

Origin of Product |

United States |

Chemical Reactions Analysis

N-(3-fluoro-5-methylphenyl)thiolan-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-fluoro-5-methylphenyl)thiolan-3-amine has a wide range of scientific research applications. It is used in pharmaceutical testing as a high-quality reference standard . Additionally, its unique reactivity and selectivity make it a valuable compound in chemical research and development .

Comparison with Similar Compounds

Structural Analog: 4'-(3-Fluoro-5-methylphenyl)-2,2':6',2''-terpyridine (Compound 3)

Key Features :

- Structure : A terpyridine ligand with a 3-fluoro-5-methylphenyl substituent at the 4' position.

- Crystal Packing : Unlike the parent 4'-phenyl-terpyridine (1), which adopts a herringbone assembly, Compound 3 exhibits face-to-face π-stacking between 3-fluoro-5-methylphenyl rings and layer-like packing via N···H–C hydrogen bonds .

- Impact of Substituents : The fluorine atom enhances dipole interactions, while the methyl group introduces steric effects that stabilize π-stacking.

Comparison :

While N-(3-fluoro-5-methylphenyl)thiolan-3-amine lacks the terpyridine backbone, the 3-fluoro-5-methylphenyl group likely promotes similar π-stacking and hydrogen-bonding interactions in its solid-state structure. However, the thiolane ring may introduce additional conformational flexibility compared to the rigid terpyridine framework.

Structural Analog: N-(3-Fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine (GQS)

Key Features :

- Structure : A thiadiazole ring substituted with a 5-methyl group and an N-linked 3-fluorophenylamine.

Comparison :

The thiolane ring in this compound differs from the thiadiazole in GQS, which is aromatic and planar. This difference may reduce the electron-withdrawing character of the amine group in the thiolane derivative, altering its solubility and reactivity. Additionally, the 5-methyl group in GQS is part of the heterocycle, whereas the methyl group in the target compound is on the phenyl ring, influencing steric accessibility.

Positional Isomer: N-(4-Fluoro-3-methylphenyl)thiolan-3-amine

Key Features :

- Structure : A positional isomer with fluorine at the 4-position and methyl at the 3-position of the phenyl ring.

- Physicochemical Properties : The altered substituent positions may affect dipole alignment and intermolecular interactions .

Comparison: The meta-fluoro and para-methyl arrangement in this compound creates a distinct electronic environment compared to the ortho-substituted isomer.

Substituent Variants: N-(3-Chloro-4-methoxyphenyl)thiolan-3-amine and Others

Key Features :

- Chloro-Methoxy Derivative : Combines a chlorine atom (electron-withdrawing) and methoxy group (electron-donating) on the phenyl ring .

- Trifluoromethyl Analog : N-{[3-(Trifluoromethyl)phenyl]methyl}thiolan-3-amine features a stronger electron-withdrawing CF₃ group .

Comparison : Replacing fluorine with chlorine or methoxy groups alters the electronic profile of the aromatic ring. For example, chlorine’s larger atomic radius may enhance halogen bonding, while methoxy’s electron-donating nature could reduce hydrogen-bond acceptor capacity. The trifluoromethyl group in the analog introduces significant hydrophobicity and steric bulk, which may dominate packing interactions compared to the target compound’s fluorine and methyl groups.

Biological Activity

N-(3-fluoro-5-methylphenyl)thiolan-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNS, indicating the presence of fluorine, sulfur, and nitrogen. The compound features a thiolane ring and an amine group attached to a fluorinated methylphenyl moiety. This unique structure enhances its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-5-methylphenylamine with thiolane-3-one. The reaction conditions may include:

- Reagents : Hydrogen peroxide for oxidation, lithium aluminum hydride for reduction.

- Techniques : Continuous flow reactors for precise control over reaction parameters.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . Its fluorinated methylphenyl group may enhance binding affinity to biological targets, making it a candidate for further pharmacological studies. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Anticancer Activity

The compound has also shown promise in anticancer research . Its mechanism of action likely involves interactions with cancer-related pathways, although specific molecular targets remain to be fully elucidated. Studies are ongoing to determine its efficacy against various cancer cell lines.

Case Studies and Research Findings

- Binding Affinity Studies : Investigations into the binding interactions of this compound with various biological targets have indicated that the compound may effectively modulate enzyme activity. These studies are crucial for understanding how this compound can influence therapeutic outcomes.

- Comparative Analysis : Structural comparisons with similar compounds reveal that the unique positioning of the fluorine atom and the thiolane ring confer distinct chemical reactivity and biological activity compared to analogs. This uniqueness enhances its potential applications in medicinal chemistry.

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Binding Affinity Studies |

|---|---|---|---|

| This compound | Moderate | Promising | Ongoing |

| Similar Thiolane Derivative A | Low | Moderate | Completed |

| Similar Thiolane Derivative B | Moderate | Low | In Progress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.